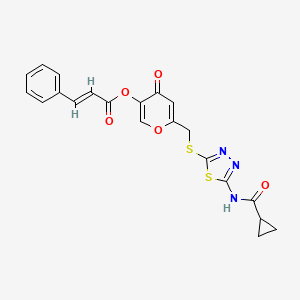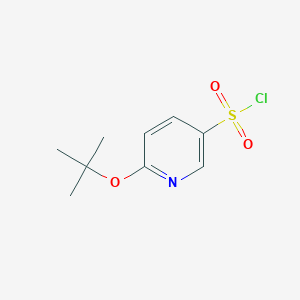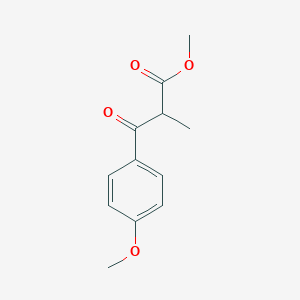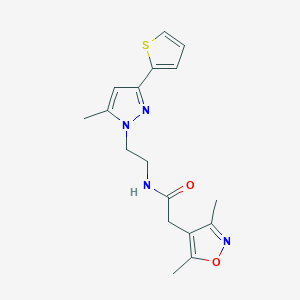
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamate derivatives are known to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . Thiadiazole is a heterocyclic compound that is also found in various pharmacologically active compounds .
Synthesis Analysis
Cinnamate derivatives can be synthesized using various methods. One approach involves the Heck reaction, a palladium-catalyzed carbon-carbon cross-coupling reaction . Thiadiazoles can be synthesized from thiosemicarbazides by cyclization .Molecular Structure Analysis
The molecular structure of cinnamate derivatives and thiadiazoles can vary greatly depending on the substituents attached to the core structure. The presence of different functional groups can significantly influence the properties of the compound .Chemical Reactions Analysis
Cinnamates can undergo various chemical reactions, including E-Z isomerization and [2+2] cycloaddition reactions under UV irradiation . Thiadiazoles can participate in various reactions depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of cinnamate and thiadiazole derivatives can vary greatly depending on their structure. Factors such as solubility, melting point, and reactivity can be influenced by the presence of different functional groups .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthetic Approaches and Structure-Activity Relationships : Research has led to the synthesis of various derivatives of pyrazole, pyrazolyl-oxazoles, thiazoles, and imidazoles, demonstrating significant antimicrobial activity. These studies highlight the potential of such compounds in the development of new antimicrobial agents, with certain derivatives showing strong antibacterial and antifungal properties (Padmavathi et al., 2011; Yu et al., 2022).
Inhibition of Photosynthetic Electron Transport : Some derivatives have been explored for their ability to inhibit photosynthetic electron transport, a mechanism that could be leveraged in the development of herbicides. These compounds have been compared to commercial herbicides, showcasing their inhibitory properties in the micromolar to millimolar range (Vicentini et al., 2005).
Nitric Oxide Synthase Inhibition : New families of pyrazoline and thiadiazoline derivatives have been developed, with some showing inhibitory activities against different isoforms of nitric oxide synthase. This suggests potential applications in the treatment of conditions associated with nitric oxide synthase, such as inflammation and neurodegenerative diseases (Arias et al., 2018).
Antifungal and Plant Growth Inhibitory Activities : The synthesis of pyranyl-substituted cinnamates has shown strong antifungal activity against specific pathogens, as well as plant growth inhibitory activity. These findings open up potential applications in agriculture for the management of fungal diseases and the regulation of plant growth (Zhu et al., 2001).
Liquid Crystalline Properties
Development of Liquid Crystals : Certain 1,3,5-trisubstituted pyrazolone derivatives with cinnamate linkages have been synthesized and evaluated for their liquid crystalline properties. These compounds exhibit mesomorphism, showing potential for applications in liquid crystal displays and other materials science domains (Thaker et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c25-16-10-15(12-30-21-24-23-20(31-21)22-19(27)14-7-8-14)28-11-17(16)29-18(26)9-6-13-4-2-1-3-5-13/h1-6,9-11,14H,7-8,12H2,(H,22,23,27)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBPEWLKCUCBKC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-ethylphenyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2675137.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)
![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2675145.png)